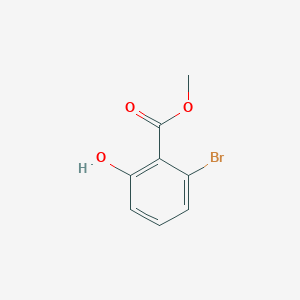

Methyl 2-bromo-6-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRCWLQPIBGDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602169 | |

| Record name | Methyl 2-bromo-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113763-37-4 | |

| Record name | Methyl 2-bromo-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl salicylate (methyl 2-hydroxybenzoate) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of methyl 6-hydroxybenzoate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products Formed:

- Substitution reactions yield various substituted benzoates.

- Oxidation reactions produce quinones or other oxidized compounds.

- Reduction reactions result in the formation of methyl 6-hydroxybenzoate.

Scientific Research Applications

Chemistry

Methyl 2-bromo-6-hydroxybenzoate serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction Reactions : The cyano group can be reduced to an amine.

These reactions are critical for the development of new materials and compounds in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits notable biological activity:

- Antimicrobial Properties : Studies have shown that it has potential antibacterial effects against various pathogens due to enhanced lipophilicity, improving membrane permeability.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Antitumor Activity : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation, indicating potential applications in oncology.

Case Studies

- A study highlighted the effectiveness of halogenated benzoic acid derivatives, including this compound, in inhibiting tumor cell lines in vitro. The presence of halogen substituents was found to enhance cytotoxicity against cancer cells.

- Another investigation focused on the compound's ability to modulate cyclooxygenase (COX) pathways crucial for inflammatory responses, indicating its potential use in therapeutic applications targeting inflammation.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its synthesis often involves large-scale bromination processes optimized for yield and purity.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

*Inferred formula; †Calculated based on analog data; ‡CAS 99548-56-8 .

Reactivity and Functional Group Influence

Bromine Reactivity :

- The bromine atom in this compound (position 2) is ortho to the hydroxyl group, which may sterically hinder nucleophilic substitution (SN2) compared to para-substituted analogs like Methyl 4-bromo-2-hydroxy-6-methylbenzoate .

- In Methyl 2-bromo-6-methylbenzoate, the absence of a hydroxyl group reduces electronic activation of Br, making it less reactive toward substitution .

In contrast, Methyl 2-bromo-6-methylbenzoate’s CH₃ group contributes to hydrophobicity, favoring organic-phase reactions .

Ester Group Variations :

- The benzyl ester in Benzyl 2-bromo-4-methoxy-6-methylbenzoate introduces steric bulk and stability against hydrolysis compared to methyl esters, which are more prone to cleavage under acidic/basic conditions .

Biological Activity

Methyl 2-bromo-6-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of a bromine atom and a hydroxyl group on the aromatic ring. Its molecular formula is . The structural features play a crucial role in its reactivity and interactions with biological molecules.

The biological activity of this compound can be attributed to several key interactions:

- Electrophilic Substitution : The bromine atom can engage in electrophilic substitution reactions, allowing the compound to modify other biomolecules.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological targets, such as enzymes and receptors, potentially modulating their activity.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The presence of the hydroxyl group enhances its antibacterial activity compared to other similar compounds .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Potential Therapeutic Applications

Research suggests that this compound could serve as a lead compound in drug development due to its diverse biological activities. Its potential applications include:

- Antibacterial agents : Targeting infections caused by resistant bacterial strains.

- Antioxidants : Developing supplements or pharmaceuticals aimed at reducing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antibacterial Efficacy Study :

-

Mechanistic Insights :

- Research involving enzyme kinetics demonstrated that this compound inhibits specific enzymes linked to metabolic disorders.

- This inhibition was characterized by changes in enzyme activity profiles, suggesting potential therapeutic roles in metabolic regulation.

-

Toxicological Assessment :

- Toxicity studies indicated that while the compound shows potent biological activity, it also requires careful evaluation to determine safe dosage levels for therapeutic use.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and hydroxyl groups | Antimicrobial, antioxidant |

| Methyl 2-bromo-4-cyano-6-hydroxybenzoate | Cyano group addition | Enhanced reactivity but varied activity |

| Methyl 4-bromo-2-cyano-6-hydroxybenzoate | Different positioning of functional groups | Altered enzyme interaction |

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-bromo-6-hydroxybenzoate, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:

The synthesis typically involves bromination and esterification steps. A plausible route starts with 2-hydroxybenzoic acid (salicylic acid), where bromination at the ortho position is achieved using bromine in acetic acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) yields the methyl ester.

- Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify intermediates via recrystallization or column chromatography to reduce impurities.

- Control temperature (e.g., 0–5°C during bromination) to suppress side reactions.

Reference synthetic protocols for structurally similar brominated esters, such as methyl 2-bromo-4-methylphenylacetate .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Expect aromatic protons as multiplets (δ 6.5–8.0 ppm). The methoxy group (OCH₃) appears as a singlet near δ 3.8–4.0 ppm. Hydroxy protons may show broad peaks (δ 5.0–6.0 ppm) unless deuterated solvents are used.

- ¹³C NMR : The ester carbonyl (C=O) resonates at δ 165–170 ppm; brominated aromatic carbons appear downfield (δ 120–135 ppm).

- IR Spectroscopy :

- Strong absorption for C=O (ester) at ~1700 cm⁻¹, O-H (phenolic) at ~3200–3500 cm⁻¹, and C-Br at ~550–650 cm⁻¹.

- Mass Spectrometry (MS) :

Basic: What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Impervious gloves (nitrile/neoprene), safety goggles, and lab coats.

- Use fume hoods for weighing and reactions to avoid inhalation.

- Handling :

- Avoid contact with skin/eyes; wash hands immediately after handling.

- Store in airtight containers at 2–8°C, away from light and moisture.

- Spill Management :

- Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety protocols align with those for brominated aromatic compounds, such as 4-bromobenzoyl chloride .

- Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in solvents like ethyl acetate/hexane.

- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

- Structure Refinement :

- Process data with SHELXT for space group determination and initial structure solution .

- Refine using SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via difference maps .

- Validate using ORTEP-3 for thermal ellipsoid visualization .

Example refinement metrics: R1 ≈ 3–5%, wR2 ≈ 8–10% for high-resolution data.

Advanced: What computational methods (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate molecular orbitals, electrostatic potentials, and vibrational frequencies .

- Analyze HOMO-LUMO gaps to predict reactivity: Lower gaps (~4–5 eV) suggest higher electrophilicity.

- Simulate NMR chemical shifts (GIAO method) and compare with experimental data for validation.

- Reactivity Studies :

Advanced: How do steric and electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ortho-bromo and para-ester groups create steric hindrance, limiting accessibility for coupling partners (e.g., in Suzuki-Miyaura reactions).

- Electronic Effects :

- The electron-withdrawing ester group deactivates the ring, reducing electrophilicity at the bromine site.

- The hydroxy group can act as a directing group, but its acidity (pKa ≈ 8–10) may require protection (e.g., as a silyl ether) during metal-catalyzed reactions.

- Optimization Strategies :

- Use bulky ligands (e.g., XPhos) to enhance catalyst turnover in sterically hindered systems.

- Employ microwave-assisted heating to accelerate slow coupling reactions.

Insights derive from studies on similar brominated aromatics, such as methyl 6-bromo-2-naphthoate in Finkelstein reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.